molecular formula C18H29NO2 B1679223 Penbutolol CAS No. 38363-40-5

Penbutolol

Cat. No. B1679223
CAS RN: 38363-40-5
M. Wt: 291.4 g/mol
InChI Key: KQXKVJAGOJTNJS-HNNXBMFYSA-N
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Description

Penbutolol is a medication in the class of beta blockers, used in the treatment of high blood pressure . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure . When the blood pressure is lowered, the amount of blood and oxygen is increased to the heart .


Synthesis Analysis

The β-blocker (S)-penbutolol has been synthesized in 99% enantiomeric excess and in 22% total yield . The transesterification step of the racemic chlorohydrin 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol was catalyzed by the same lipase as used for the esmolol building block .


Molecular Structure Analysis

The molecular formula of Penbutolol is C18H29NO2 . Its average mass is 291.428 Da and its monoisotopic mass is 291.219818 Da .


Chemical Reactions Analysis

Penbutolol is a non-selective β-adrenergic blocker . It works by affecting the response to nerve impulses in certain parts of the body, like the heart . As a result, the heart beats slower and decreases the blood pressure .


Physical And Chemical Properties Analysis

Penbutolol has a density of 1.0±0.1 g/cm3, a boiling point of 438.2±40.0 °C at 760 mmHg, and a flash point of 218.8±27.3 °C . Its molar refractivity is 87.0±0.3 cm3, and it has 3 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Transdermal Delivery Enhancement

Penbutolol sulfate, a noncardioselective beta-blocker used for managing hypertension, has been the subject of research exploring its transdermal delivery. Investigations have focused on enhancing its transport across the skin using techniques like sonophoresis and chemical penetration enhancers. Sonophoresis, involving low-frequency ultrasound, and chemical enhancers like ethanol, limonene, and isopropyl myristate, were studied for their effects on increasing the transcutaneous flux of penbutolol sulfate. However, these methods showed only slight improvements in flux values, indicating a need for further optimization for significant enhancement in transdermal delivery (Ita & Popova, 2016).

Iontophoretic Transport Studies

Another approach to enhance penbutolol sulfate's transdermal delivery is iontophoresis. This technique uses electric current to increase the drug's transport across the skin. Research has shown that applying direct current iontophoresis significantly enhances the flux of penbutolol sulfate, with the steady-state flux values increasing proportionally to the current density. This method offers promising potential for improved transdermal delivery of penbutolol sulfate (Ita & Banga, 2009).

Binding Properties in Pregnancy

Penbutolol's binding properties have been explored in the context of pregnancy. It's known to bind mainly to alpha1-glycoprotein, with binding patterns changing during pregnancy. Studies comparing binding in pregnant women and healthy controls revealed significantly higher free penbutolol fractions in pregnant women. These findings highlight the importance of considering physiological changes like pregnancy when examining the pharmacokinetics of penbutolol (Aquirre et al., 2010).

Interaction with 5-HT1A Receptors

Research has delved into penbutolol's affinity for pre- and postsynaptic serotonin 5-HT1A receptors in human and rat brains. Understanding this interaction is crucial, especially for drugs used to treat major depressive disorders. The studies indicate that penbutolol, among other compounds, has high affinity for these receptors, which can have implications in their clinical use for treating depression (Castro et al., 2000).

Pharmacokinetics and Dynamics

The pharmacokinetic and pharmacodynamic profiles of penbutolol have been investigated in both oral and intravenous forms. Studies have aimed to establish dose-response relationships and understand the tolerance and plasma disappearance kinetics of penbutolol in various administration methods. These investigations provide essential insights into the effective and safe use of penbutolol in clinical settings (Vedin et al., 2004).

Safety And Hazards

Penbutolol is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and possible risk of harm to unborn child .

Future Directions

Penbutolol is used to treat mild to moderate high blood pressure . It is not a first-line treatment for this indication . It should not be used or only used with caution in people with heart failure and people with asthma . It may mask signs of low blood sugar in people with diabetes and it may mask signs of hyperthyroidism .

properties

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKVJAGOJTNJS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38363-32-5 (sulfate (2:1) salt)
Record name Racemic Penbutolol
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DSSTOX Substance ID

DTXSID8023428
Record name Penbutolol
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Molecular Weight

291.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Penbutolol
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Solubility

2.12e-02 g/L
Record name Penbutolol
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Mechanism of Action

Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure.
Record name Penbutolol
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Product Name

Penbutolol

CAS RN

38363-40-5, 36507-48-9, 38363-32-5
Record name Penbutolol
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Record name Racemic Penbutolol
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Record name Penbutolol [INN:BAN]
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Record name (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate
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Record name 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,710
Citations
RC Heel, RN Brogden, TM Speight, GS Avery - Drugs, 1981 - Springer
… Like propranolol, penbutolol exerts both … Penbutolol than with propranolol, and that Penbutolol may cause bradycardia less frequently. In healthy subjects moderate doses of Penbutolol …
Number of citations: 25 link.springer.com
HR Ochs, P Hajdu, DJ Greenblatt - Klinische Wochenschrift, 1986 - Springer
… blocking agent penbutolol were investigated in healthy … penbutolol (the pharmacologically active stereoisomer), and matching placebo on two occasions. A mean peak serum penbutolol …
Number of citations: 20 link.springer.com
S Hjorth - European journal of pharmacology, 1992 - Elsevier
… These findings indicate that (−)-penbutolol is an antagonist at both postsynaptic receptors and somatodendritic autoreceptors of the 5-HT 1A subtype. Thus, (−)-penbutolol represents a …
Number of citations: 27 www.sciencedirect.com
FO Müller, HKL Hundt, PA Bromley… - Clinical …, 1979 - Wiley Online Library
… not influence the pharmacodynamics or pharmacokinetics of penbutolol. and there was no … of penbutolol and the percentage reduction of total heartbeats. Absorption of oral penbutolol …
Number of citations: 19 ascpt.onlinelibrary.wiley.com
G Nyberg, C Wilhelmsson, A Vedin - European Journal of Clinical …, 1979 - Springer
Six healthy volunteers took part in a randomized, single-blind, crossover study to quantitate the intrinsic sympathomimetic activity (ISA) of penbutolol in comparison with one drug …
Number of citations: 28 link.springer.com
JA Schoenberger, Penbutolol Research Group - The American journal of …, 1989 - Elsevier
… heart rate was significantly less with penbutolol, despite equivalent antihypertensive effects.… -response relation of penbutolol in hypertensive patients. We compared penbutolol in doses …
Number of citations: 5 www.sciencedirect.com
JF Giudicelli, C Richer, M Chauvin… - British Journal of …, 1977 - Wiley Online Library
… penbutolol was shown to be four‐fold that of propranolol but the duration of its effect was similar. 4 The peak plasma level of penbutolol … and biological activity of penbutolol revealed that …
Number of citations: 41 bpspubs.onlinelibrary.wiley.com
ME Castro, PJ Harrison, A Pazos… - Journal of …, 2000 - Wiley Online Library
… (-)-penbutolol are all high-affinity ligands at native human and rat 5-HT 1A receptors. (-)-Penbutolol and (-)-… It is important that our data show that neither (—)-penbutolol nor (—)-tertatolol …
Number of citations: 51 onlinelibrary.wiley.com
VH Yajnik, JS Nandi, SC Patel… - Journal of …, 1977 - journals.sagepub.com
… both 25 mg and 50 mg single doses of Penbutolol as compared to the placebo period. The … 9 on Penbutolol 50 mg as compared to the readings at the end of Week 3 on Penbutolol 25 …
Number of citations: 12 journals.sagepub.com
N Bernard, G Cuisinaud, N Pozet, PY Zech… - European journal of …, 1985 - Springer
… The hydroxylation of penbutolol was negligible and conjugation was of major importance for … penbutolol were not altered by renal impairment. The 48 h-urinary excretion of penbutolol …
Number of citations: 10 link.springer.com

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